tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate: is an organic compound that features a tert-butyl carbamate group and a trifluoromethyl-substituted pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl-substituted pyrrole derivative. One common method is the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate under photochemical conditions . This reaction is driven by the photochemical activity of electron donor-acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Ni, H₂/Rh
Substitution: NaOCH₃, LiAlH₄
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate is used as a building block in organic synthesis, particularly in the development of trifluoromethyl-containing compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, given the unique properties imparted by the trifluoromethyl group .
Medicine: The compound’s trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, through the trifluoromethyl group. This interaction can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound without the trifluoromethyl group, used in similar synthetic applications.
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Uniqueness: tert-Butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate is unique due to the combination of the tert-butyl carbamate group and the trifluoromethyl-substituted pyrrole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)pyrrol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-9(2,3)17-8(16)14-7-5-4-6-15(7)10(11,12)13/h4-6H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAPFDLYLIHHHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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